molecular formula C8H14O3 B043150 Ethyl isobutyrylacetate CAS No. 7152-15-0

Ethyl isobutyrylacetate

Cat. No. B043150
CAS RN: 7152-15-0
M. Wt: 158.19 g/mol
InChI Key: XCLDSQRVMMXWMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of ethyl isobutyrylacetate involves a new approach based on magnesium ethoxide and magnesium chloride/triethylamine catalysis system. The optimal ratio of reactants was identified, and the reaction was conducted at low temperatures to achieve the highest yield of 61% (Zheng Guo-jun, 2006).

Molecular Structure Analysis

This compound's molecular structure has been characterized by various spectroscopic techniques, including NMR and FTIR, as part of broader studies on ester derivatives and their reactions. These studies help in understanding the compound's structure and behavior under different conditions (I. Espinasse et al., 1995).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including transesterification, which is key to its synthesis and modification. The reaction conditions such as reactant mole ratio, reaction time, and catalyst significantly affect the product yield, demonstrating the compound's reactive versatility (H. Bin et al., 2014).

Physical Properties Analysis

The physical properties of this compound, including its phase behavior and solubility, are critical for its application in various chemical processes. While specific studies on its physical properties are scarce, the general principles of ester chemistry apply, suggesting moderate solubility in organic solvents and a relatively low boiling point compared to more complex or larger molecular weight compounds.

Chemical Properties Analysis

This compound exhibits typical ester chemical properties, such as the ability to participate in reactions like hydrolysis, esterification, and transesterification. Its reactivity is influenced by the presence of the ethyl group and the isobutyryl moiety, which dictate its interactions in chemical processes (J. Dekeyser et al., 1989).

Mechanism of Action

Target of Action

Ethyl isobutyrylacetate, also known as ethyl 4-methyl-3-oxopentanoate, is a compound known for its applications in the fragrance and flavor industry . It is characterized by its ester functional group . The primary targets of this compound are dopamine and serotonin receptors . These receptors play a crucial role in regulating mood and behavior.

Mode of Action

This compound interacts with its targets, the dopamine and serotonin receptors, affecting their properties

Biochemical Pathways

Given its interaction with dopamine and serotonin receptors, it can be inferred that it may influence the biochemical pathways involving these neurotransmitters .

Pharmacokinetics

It is known to be soluble in chloroform and methanol , which may influence its absorption and distribution in the body.

Result of Action

This compound is used in the synthesis of piperazine derivatives as possible multireceptor atypical antipsychotics . It is also used in the synthesis of pyrazinecarboxamide DGAT1 (diacylglycerol acyltransferase 1) inhibitors used in the treatment of obesity . These suggest that the molecular and cellular effects of this compound’s action are related to its role in the synthesis of these compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it should be stored in an inert atmosphere at room temperature . It is also classified as a flammable liquid, indicating that it should be kept away from heat, sparks, open flames, and other ignition sources .

properties

IUPAC Name

ethyl 4-methyl-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-4-11-8(10)5-7(9)6(2)3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLDSQRVMMXWMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00221758
Record name Ethyl isobutyrylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7152-15-0
Record name Ethyl isobutyrylacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7152-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl isobutyrylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007152150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl isobutyrylacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62029
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl isobutyrylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl isobutyrylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.720
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL ISOBUTYRYLACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3WMK56MNB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

10 g of methyl isopropyl ketone were added to a solution of 400 cc of benzene, 850 cc of diethyl carbonate, 200 cc of hexamethyl phosphoric acid triamide and 60 g of sodium hydride (80% in paraffin oil), and the reaction mixture was heated to 70° to 80° C. After the reaction had started, the reaction mixture was cooled to approximately 30° C, and a solution of 76 g of methyl isopropyl ketone in 200 cc of benzene was added dropwise over a period of 2 hours at that temperature. After the reaction mixture had stood overnight, methanol was carefully added to it with cooling, followed by acidification with aqueous hydrochloric acid. The reaction mixture was then treated as described in Example 1.1. The yield was 81% of 3-keto-4-methyl valeric acid ethyl ester.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
850 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Sodium pellets (3.39 g, 148 mmol) were dissolved in ethanol (100 ml) under nitrogen at room temperature and a solution of diethyloxalate (20 ml, 147 mmol) in 3-methyl-2-butanone (18.9 ml, 177 mmol) was added dropwise at room temperature over 30 minutes. The reaction was diluted with ethanol (100 ml), heated to 60° C. and stirred at this temperature for 2 hours. After cooling to room temperature the reaction was poured onto ice-cold 2N HCl (200 ml) and extracted with diethylether (300 ml) and ethyl acetate (300 ml). The combined organic extracts were dried over MgSO4, concentrated under reduced pressure and the residue was purified by flash column chromatography on silica gel eluting with a solvent gradient of pentane:ethyl acetate (99:1 changing to 95:5, by volume) to give 4-methyl-3-oxo-pentanoic acid ethyl ester (23.8 g) as a yellow oil. 1H NMR (400 MHz, CDCl3): δ=14.40-14.80 (1H, brs), 6.40 (1H, s), 4.30-4.39 (2H, quart), 260-2.71 (1H, quin), 1.35-1.40 (3H, t), 1.15-1.20 (6H, d) ppm. LRMS (electrospray): m/z [M−H]+ 185.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
18.9 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl isobutyrylacetate
Reactant of Route 2
Reactant of Route 2
Ethyl isobutyrylacetate
Reactant of Route 3
Reactant of Route 3
Ethyl isobutyrylacetate
Reactant of Route 4
Ethyl isobutyrylacetate
Reactant of Route 5
Reactant of Route 5
Ethyl isobutyrylacetate
Reactant of Route 6
Reactant of Route 6
Ethyl isobutyrylacetate

Q & A

Q1: What is a key challenge in synthesizing Ethyl isobutyrylacetate, and how does the research presented address this challenge?

A1: A significant challenge in synthesizing this compound lies in achieving a high yield while maintaining cost-effective and environmentally conscious practices. The research by [] explores a novel synthetic approach using a magnesium ethoxide and magnesium chloride/triethylamine catalysis system. This method aims to improve the yield compared to traditional methods. [] By optimizing the ratio of reactants (isobutyryl chloride, potassium ethyl malonate, magnesium chloride, and triethylamine) and controlling the reaction conditions (temperature and time), the researchers achieved a yield of 61%, showcasing a promising avenue for efficient this compound production. []

Q2: Beyond its independent synthesis, how is this compound utilized in more complex synthetic pathways within pharmaceutical research?

A2: this compound plays a crucial role as a building block in synthesizing complex molecules, particularly within pharmaceutical research. For instance, the research by [] highlights its application in the synthesis of Atorvastatin calcium, a commonly prescribed drug for managing cholesterol levels. [] The method described utilizes this compound in a Hantzsch reaction, ultimately contributing to the formation of the pyrrole ring within the Atorvastatin structure. [] This highlights the importance of this compound as a versatile reagent in multi-step syntheses of pharmaceutically relevant compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.